molecular formula C23H25ClN2O2 B4287824 4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE

4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE

Cat. No.: B4287824
M. Wt: 396.9 g/mol
InChI Key: KJDVAGYCFPFLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a chromen-2-one core with an ethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with an ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one core with 1-(4-chlorobenzyl)piperazine under basic conditions.

    Final Coupling: The final step involves the coupling of the piperazine derivative with the chromen-2-one core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of essential biological processes in pathogens. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-7-ethyl-2H-chromen-2-one: A closely related compound with similar structural features.

    4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-6-methyl-2H-chromen-2-one: Another derivative with a methyl group instead of an ethyl group at the 6-position.

Uniqueness

4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-6-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2/c1-2-17-5-8-22-21(13-17)19(14-23(27)28-22)16-26-11-9-25(10-12-26)15-18-3-6-20(24)7-4-18/h3-8,13-14H,2,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDVAGYCFPFLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE
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4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE
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4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE
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4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE
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4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE
Reactant of Route 6
4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE

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